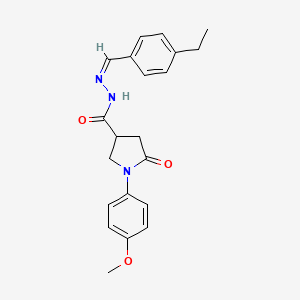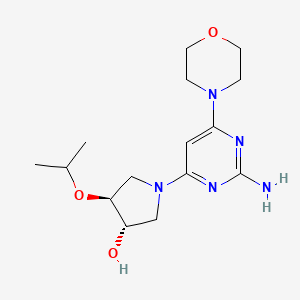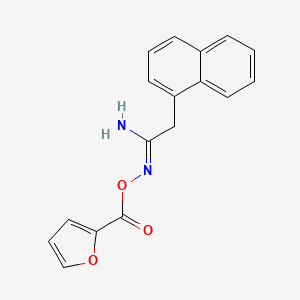
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime
Descripción general
Descripción
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime, also known as NPOB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mecanismo De Acción
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and promote apoptosis. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime is its high potency and selectivity for PTPs. This makes it a valuable tool for studying the specific functions of individual PTPs in cellular signaling pathways. However, one limitation of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime is its relatively short half-life in vivo, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime. Another area of interest is the investigation of the role of PTPs in various disease states, including cancer, diabetes, and autoimmune disorders. Additionally, the development of new methods for delivering (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime to specific tissues or organs could expand its potential applications in vivo.
Conclusion:
In conclusion, (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime, or (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime, is a potent inhibitor of protein tyrosine phosphatases that has been widely used in scientific research. Its high potency and selectivity make it a valuable tool for studying the specific functions of individual PTPs in cellular signaling pathways. The future directions for the use of (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime in scientific research include the development of more potent and selective PTP inhibitors, investigation of the role of PTPs in various disease states, and the development of new methods for delivering (4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime to specific tissues or organs.
Aplicaciones Científicas De Investigación
(4-nitrophenyl)(4-pyridinyl)methanone O-(3,4,5-trimethoxybenzoyl)oxime has been extensively used in scientific research as a tool to study the role of PTPs in cellular signaling pathways. It has been used to investigate the function of various PTPs, including SHP-1, SHP-2, and PTP1B, in different cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-29-18-12-16(13-19(30-2)21(18)31-3)22(26)32-24-20(15-8-10-23-11-9-15)14-4-6-17(7-5-14)25(27)28/h4-13H,1-3H3/b24-20+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMISSILMCSMJP-HIXSDJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(2-{[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B3909917.png)
![N'-[(3,4-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3909926.png)
![N-(2-fluorophenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B3909928.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-3-bromobenzamide](/img/structure/B3909946.png)
![2-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3909951.png)

![N-[(2-bromo-4,5-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B3909959.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909964.png)
![1-methyl-1H-indole-2,3-dione 3-{O-[2-(methylthio)benzoyl]oxime}](/img/structure/B3909967.png)


![N-(3-bromophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3909998.png)
